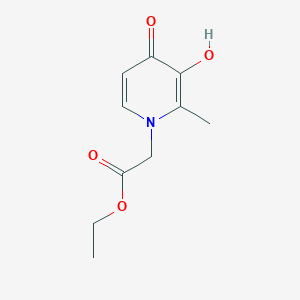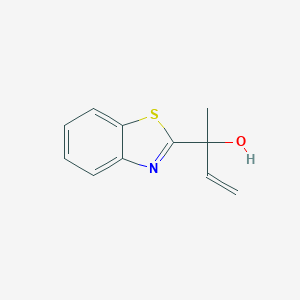
2-(2-Benzothiazolyl)-3-buten-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Benzothiazolyl)-3-buten-2-ol, also known as NSC-95397, is a synthetic compound that has gained attention in recent years due to its potential as a therapeutic agent in various diseases. This molecule belongs to the class of benzothiazole derivatives, which have been extensively studied for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 2-(2-Benzothiazolyl)-3-buten-2-ol is not fully understood, but it is believed to involve multiple pathways. In cancer cells, this molecule has been shown to inhibit the activity of various enzymes involved in cell growth and proliferation. It has also been found to modulate the expression of genes involved in apoptosis and cell cycle regulation. In neurodegenerative disorders, 2-(2-Benzothiazolyl)-3-buten-2-ol has been shown to activate the Nrf2/ARE pathway, which is responsible for the expression of antioxidant and detoxifying enzymes. It has also been found to inhibit the activation of microglia, which are immune cells that play a role in neuroinflammation.
Biochemical and Physiological Effects:
2-(2-Benzothiazolyl)-3-buten-2-ol has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this molecule has been found to induce cell cycle arrest and apoptosis. It has also been shown to inhibit the migration and invasion of cancer cells. In neurodegenerative disorders, 2-(2-Benzothiazolyl)-3-buten-2-ol has been found to reduce oxidative stress and inflammation, leading to the protection of neurons. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. In inflammation research, this molecule has been found to inhibit the production of pro-inflammatory cytokines, leading to a reduction in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(2-Benzothiazolyl)-3-buten-2-ol in lab experiments is its high purity and stability. This molecule can be synthesized in large quantities with high yield, making it suitable for various assays. It also has a low toxicity profile, which allows for higher concentrations to be used in experiments. However, one of the limitations of using this molecule is its limited solubility in water, which can affect its bioavailability and efficacy in vivo. It also requires further optimization for its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.
Zukünftige Richtungen
For research and development include its applications in disease treatment and diagnosis, as well as the development of new benzothiazole derivatives.
Synthesemethoden
The synthesis of 2-(2-Benzothiazolyl)-3-buten-2-ol involves the reaction of 2-mercaptobenzothiazole with acrolein in the presence of a base catalyst. The resulting product is then subjected to various purification steps to obtain the pure compound. This method has been optimized for high yield and purity, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
2-(2-Benzothiazolyl)-3-buten-2-ol has been studied for its potential as a therapeutic agent in various diseases, including cancer, neurodegenerative disorders, and inflammation. In cancer research, this molecule has shown promising results in inhibiting the growth and proliferation of cancer cells. It has also been found to induce apoptosis, a process that leads to the death of cancer cells. In neurodegenerative disorders, 2-(2-Benzothiazolyl)-3-buten-2-ol has been shown to protect neurons from oxidative stress and reduce inflammation, which are key factors in the progression of these diseases. In inflammation research, this molecule has been found to inhibit the production of pro-inflammatory cytokines, which are responsible for the inflammatory response.
Eigenschaften
CAS-Nummer |
193482-37-0 |
|---|---|
Molekularformel |
C11H11NOS |
Molekulargewicht |
205.28 g/mol |
IUPAC-Name |
2-(1,3-benzothiazol-2-yl)but-3-en-2-ol |
InChI |
InChI=1S/C11H11NOS/c1-3-11(2,13)10-12-8-6-4-5-7-9(8)14-10/h3-7,13H,1H2,2H3 |
InChI-Schlüssel |
UNKQJMUKWALKMG-UHFFFAOYSA-N |
SMILES |
CC(C=C)(C1=NC2=CC=CC=C2S1)O |
Kanonische SMILES |
CC(C=C)(C1=NC2=CC=CC=C2S1)O |
Synonyme |
2-Benzothiazolemethanol,alpha-ethenyl-alpha-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



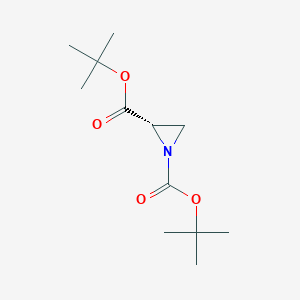

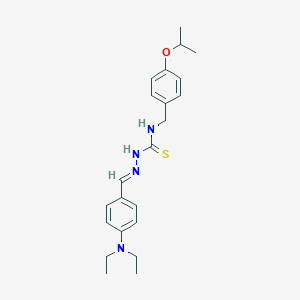
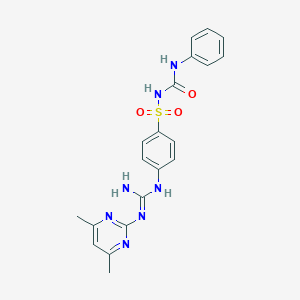
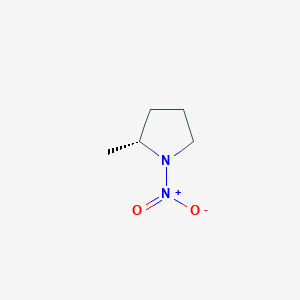
![Ethyl 2-[2-[(4-chlorophenyl)sulfonylmethyl]phenoxy]acetate](/img/structure/B66488.png)
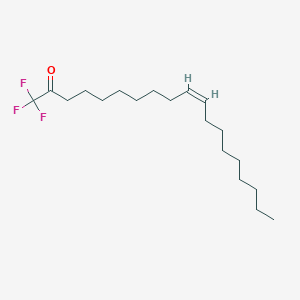


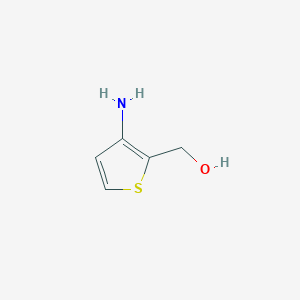
![4-(Methylsulfanyl)-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}butanoic acid](/img/structure/B66497.png)
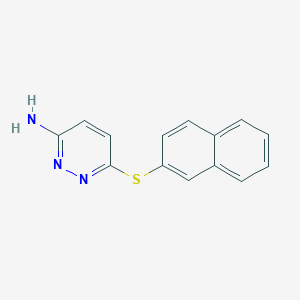
![Furo[3,2-b]pyridin-2-ylmethanol](/img/structure/B66503.png)
